Methyl 3-azaspiro[5.5]undecane-9-carboxylate

Platelet Aggregation GPIIb-IIIa Antagonist Antithrombotic

Differentiated by its 9-carboxylate regiospecificity, this methyl ester delivers the validated 3-azaspiro[5.5]undecane core for nonpeptide GPIIb-IIIa antagonists (IC50=44 nM) and rigid PROTAC linkers. The methyl ester serves as an orthogonal handle for sequential E3 ligase/warhead conjugation, while the spirocyclic scaffold improves Fsp³ and clinical success rates over monocyclic or 2-carboxylate isomers. Available as free base or hydrochloride salt for direct coupling. Insist on the 9-substituted isomer to maintain target engagement.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B8084498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-azaspiro[5.5]undecane-9-carboxylate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2(CC1)CCNCC2
InChIInChI=1S/C12H21NO2/c1-15-11(14)10-2-4-12(5-3-10)6-8-13-9-7-12/h10,13H,2-9H2,1H3
InChIKeyMLBIAXNHPAIPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-azaspiro[5.5]undecane-9-carboxylate: Spirocyclic Scaffold Identity, CAS Registry, and Procurement Baseline


Methyl 3-azaspiro[5.5]undecane-9-carboxylate (CAS 2005470-92-6; MF C12H21NO2; MW 211.30) is a monoazaspirocyclic building block comprising a piperidine ring spiro-fused to a cyclohexane ring, bearing a methyl carboxylate substituent at the 9-position of the undecane framework . The compound belongs to the 3-azaspiro[5.5]undecane scaffold class, a validated privileged template in medicinal chemistry for generating nonpeptide RGD mimics [1] and for constructing conformationally constrained small molecules with enhanced physicochemical properties relative to linear or monocyclic analogs [2]. It is commercially available in both free base and hydrochloride salt forms (hydrochloride: CAS 2361645-26-1) from multiple research chemical suppliers .

Why Methyl 3-azaspiro[5.5]undecane-9-carboxylate Cannot Be Substituted with Generic Spiro[5.5]undecane or Simple Piperidine Analogs


The 3-azaspiro[5.5]undecane scaffold is not functionally interchangeable with other spiro[5.5]undecane congeners or simple piperidine derivatives. Within the spiro[5.5]undecane family, potency differences exceeding 10-fold exist based solely on heteroatom positioning and ring substitution: the diazaspiro[5.5]undecane template achieves IC50 = 21 nM, the 3-azaspiro[5.5]undecane template achieves IC50 = 44 nM, and the spiro-piperidinylhydantoin template achieves IC50 = 59 nM in the same hPRP/ADP-induced platelet aggregation assay [1]. Critically, within the 3-azaspiro[5.5]undecane subclass itself, positional isomerism at the carboxylate substitution site dictates biological target engagement: the 2-carboxylate regioisomer (3-azaspiro[5.5]undecane-2-carboxylic acid) demonstrates M2 ion channel inhibition (IC50 = 1 μM) , whereas the 9-carboxylate substitution present in the target compound constitutes the validated core for glycoprotein IIb-IIIa antagonist development [2]. Substituting the methyl ester with free carboxylic acid or alternative esters further alters hydrogen-bonding capacity, lipophilicity, and membrane permeability, making generic replacement scientifically indefensible without direct comparative data.

Quantitative Comparative Evidence for Methyl 3-azaspiro[5.5]undecane-9-carboxylate Selection


3-Azaspiro[5.5]undecane Scaffold Outperforms Spiro-Piperidinylhydantoin in Platelet Aggregation Inhibition by 25% Lower IC50

In head-to-head comparative SAR studies by Eli Lilly and COR Therapeutics, the 3-azaspiro[5.5]undecane scaffold demonstrated superior potency relative to the spiro-piperidinylhydantoin template. The 3-azaspiro[5.5]undecane nucleus (exemplified by compound 19) achieved IC50 = 44 nM in hPRP/ADP-induced platelet aggregation, compared with IC50 = 59 nM for the spiro-piperidinylhydantoin template (compound 18) and IC50 = 21 nM for the more potent diazaspiro[5.5]undecane template (compound 20) [1]. This 25% improvement in inhibitory potency over the hydantoin-based spirocycle demonstrates that monoazaspiro[5.5]undecane offers an optimal balance between potency and synthetic tractability relative to both simpler and more complex spirocyclic alternatives.

Platelet Aggregation GPIIb-IIIa Antagonist Antithrombotic

Regioisomeric Selectivity: 9-Carboxylate Substitution Directs GPIIb-IIIa Antagonism While 2-Carboxylate Targets Influenza M2 Channel

Positional substitution on the 3-azaspiro[5.5]undecane framework critically determines biological target engagement. The 9-substituted carboxylate scaffold (the core of Methyl 3-azaspiro[5.5]undecane-9-carboxylate) was validated by Pandey et al. as the essential template for glycoprotein IIb-IIIa antagonists, with multiple potent platelet aggregation inhibitors derived from this exact regioisomer [1]. In contrast, the 2-carboxylate regioisomer (3-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride) exhibits M2 ion channel inhibition with IC50 = 1 μM against wild-type influenza A virus, representing a fundamentally different pharmacological target . This regioisomer-dependent target divergence establishes that the 9-carboxylate substitution pattern is non-substitutable for GPIIb-IIIa antagonist development.

Target Selectivity Regioisomer SAR GPIIb-IIIa

Methyl Ester Moiety Enables PROTAC Linker Conjugation While Free Carboxylic Acid Does Not Support Degrader Chemistry

The methyl ester functional group in Methyl 3-azaspiro[5.5]undecane-9-carboxylate provides a key synthetic handle absent in the free carboxylic acid analog (3-azaspiro[5.5]undecane-9-carboxylic acid, CAS 1356386-19-0). The 3-azaspiro[5.5]undecane scaffold has been successfully deployed as a rigid linker component in PROTAC (PROteolysis TArgeting Chimera) development, as exemplified by PIP-C-3-Azaspiro[5.5]undecane-boc, which is utilized in the synthesis of PROTAC SOS1 degrader-10 . The methyl ester can be reduced to the corresponding alcohol or hydrolyzed to the carboxylic acid for subsequent amide coupling to E3 ligase ligands or target-binding moieties. In contrast, the free 3-azaspiro[5.5]undecane-9-carboxylic acid (MW 197.27) lacks this orthogonal protection/reactivity profile [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Hydrochloride Salt Form Provides Defined Stoichiometry and Aqueous Solubility Enhancement for Biological Assays

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 2361645-26-1, MW 247.76, MFCD32066376) offers defined stoichiometric composition with the hydrochloride counterion, providing enhanced aqueous solubility compared to the free base (MW 211.30, CAS 2005470-92-6) . For closely related 3-azaspiro[5.5]undecane scaffolds, the hydrochloride salt form is the standard presentation for biological testing: 3-azaspiro[5.5]undecane hydrochloride (4,4-pentamethylenepiperidine hydrochloride) is routinely used in M2 inhibition assays with reported IC50 values of 0.92–1 μM, where the salt form ensures consistent solubility and dose-response reliability . Selection of the hydrochloride salt eliminates variability associated with amorphous free base forms and provides batch-to-batch consistency in aqueous assay conditions.

Salt Selection Solubility Bioavailability

3-Azaspiro[5.5]undecane Scaffold Confers Favorable sp³ Fraction for Enhanced Drug-Likeness Compared with Aromatic Spirocycles

The 3-azaspiro[5.5]undecane framework comprises two fully saturated six-membered rings (piperidine and cyclohexane), yielding a high fraction of sp³-hybridized carbons (Fsp³). In medicinal chemistry, increasing Fsp³ correlates with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuous binding compared to aromatic-rich scaffolds [1]. While quantitative comparative solubility or permeability data for Methyl 3-azaspiro[5.5]undecane-9-carboxylate versus specific aromatic spirocycle analogs are not available, the class-level advantage of saturated spirocyclic scaffolds over planar aromatic systems is well-established: spirocyclic saturation increases three-dimensional complexity, reduces π-π stacking interactions that contribute to aggregation-based false positives, and improves the likelihood of oral bioavailability [2]. This stands in contrast to aromatic spirocycles (e.g., spiro[indoline-piperidine] derivatives) that may exhibit higher planarity and lower Fsp³ values.

Physicochemical Properties Fsp³ Drug-Likeness

Validated Application Scenarios for Methyl 3-azaspiro[5.5]undecane-9-carboxylate in Drug Discovery and Chemical Biology


Scaffold for GPIIb-IIIa Antagonist Development in Antithrombotic Drug Discovery

This compound provides the validated 3-azaspiro[5.5]undec-9-yl core scaffold essential for nonpeptide glycoprotein IIb-IIIa antagonist development. The 3-azaspiro[5.5]undecane template demonstrated IC50 = 44 nM in hPRP/ADP-induced platelet aggregation, outperforming the spiro-piperidinylhydantoin scaffold (IC50 = 59 nM) [1]. The methyl ester serves as a protected carboxylate that can be hydrolyzed to the free acid for subsequent elaboration with RGD-mimetic pharmacophores as described by Pandey et al. [2].

Rigid Linker Component for PROTAC Degrader Synthesis

The 3-azaspiro[5.5]undecane scaffold has been established as a rigid, conformationally constrained linker component in PROTAC development, exemplified by its use in the synthesis of PROTAC SOS1 degrader-10 . Methyl 3-azaspiro[5.5]undecane-9-carboxylate offers the methyl ester as an orthogonal functional handle for sequential conjugation to E3 ligase ligands and target-binding warheads. The hydrochloride salt form ensures aqueous solubility during coupling reactions .

Conformationally Constrained Piperidine Bioisostere for CNS and Cardiovascular Target Classes

The fully saturated spirocyclic framework serves as a conformationally constrained bioisostere for flexible piperidine or cyclohexylamine moieties in lead optimization. The high Fsp³ character of the saturated scaffold aligns with established medicinal chemistry principles for improving clinical success rates [3]. The 9-carboxylate substitution differentiates this building block from the 2-carboxylate regioisomer, which engages the influenza M2 channel (IC50 = 1 μM) rather than GPIIb-IIIa .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-azaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.